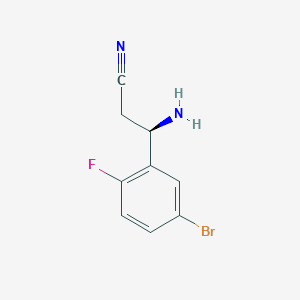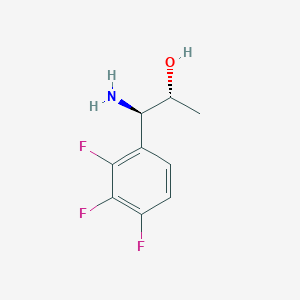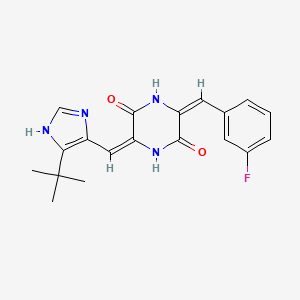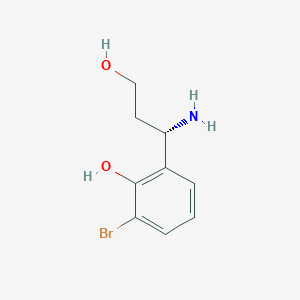
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using hydrogen peroxide (H2O2) as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-((1S)-1-Amino-3-hydroxypropyl)-4-bromophenol: Similar structure but with the bromine atom in a different position.
2-((1S)-1-Amino-3-hydroxypropyl)-6-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-((1S)-1-Amino-3-hydroxypropyl)-6-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol lies in its specific combination of functional groups and the position of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-3-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m0/s1 |
Clave InChI |
XAIMPYPCULCQJG-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Br)O)[C@H](CCO)N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)O)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


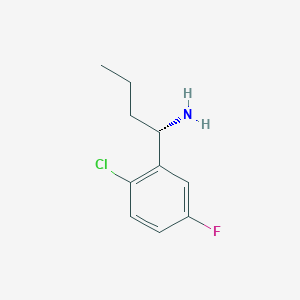

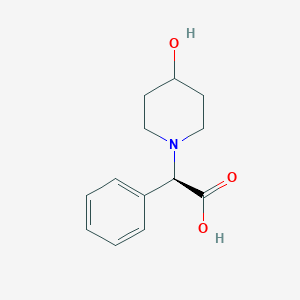
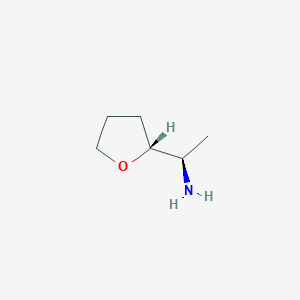





![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
